![molecular formula C7H6N2S3 B012215 [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide CAS No. 100477-76-7](/img/structure/B12215.png)
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide, also known as MTM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. MTM belongs to the class of thiosemicarbazone compounds and has been found to exhibit promising biological activities, including anti-cancer, anti-viral, and anti-bacterial properties.
Aplicaciones Científicas De Investigación
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been extensively studied for its potential applications in drug discovery. The compound has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been reported to have anti-viral activity against HIV, herpes simplex virus, and influenza virus. Additionally, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has shown anti-bacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The exact mechanism of action of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer, viral, and bacterial cells. [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its broad-spectrum activity against cancer, viral, and bacterial cells. The compound has also been found to have low toxicity in normal cells, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to address this issue and optimize the formulation of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide for clinical use.
Direcciones Futuras
There are several future directions for the research and development of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. One potential direction is to investigate the structure-activity relationship of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide and its analogs to identify more potent and selective compounds for specific biological targets. Another direction is to evaluate the in vivo efficacy and safety of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in animal models and eventually in human clinical trials. Additionally, the combination of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide with other anti-cancer, anti-viral, or anti-bacterial agents may enhance its therapeutic potential and overcome drug resistance. Overall, the potential applications of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide in drug discovery and development make it a promising compound for further research.
Métodos De Síntesis
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide can be synthesized through a simple and efficient method. The compound can be obtained by reacting 2-thiophenecarboxaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then reacted with methyl iodide to obtain [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide. The synthesis of [Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide has been reported in several research articles, and the purity and yield of the compound have been found to be satisfactory for further studies.
Propiedades
Número CAS |
100477-76-7 |
|---|---|
Nombre del producto |
[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
Fórmula molecular |
C7H6N2S3 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
[methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C7H6N2S3/c1-10-7(9-5-8)12-6-3-2-4-11-6/h2-4H,1H3 |
Clave InChI |
COAKJSUMLBSEBJ-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SC1=CC=CS1 |
SMILES canónico |
CSC(=NC#N)SC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



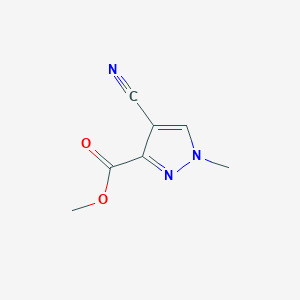
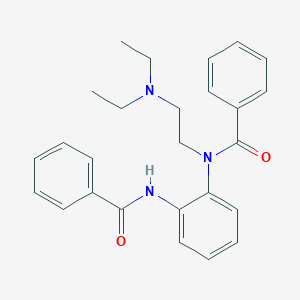
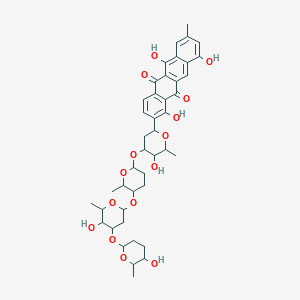
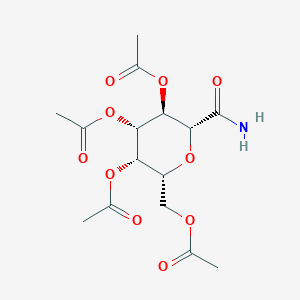
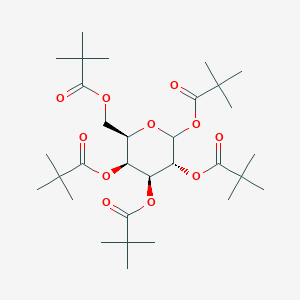
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
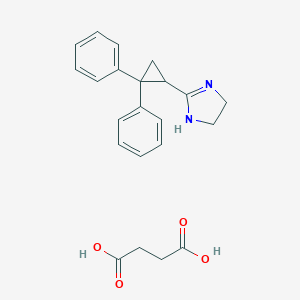
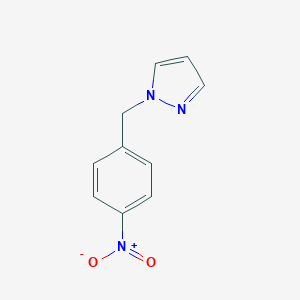
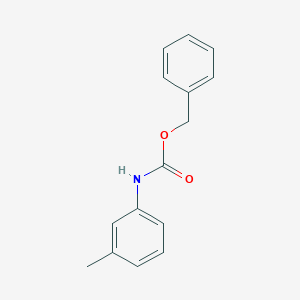
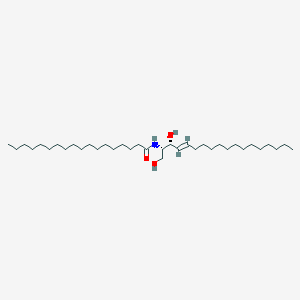
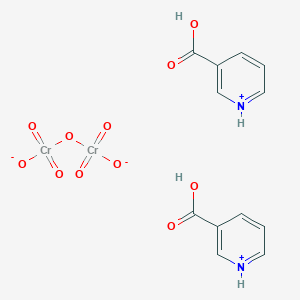
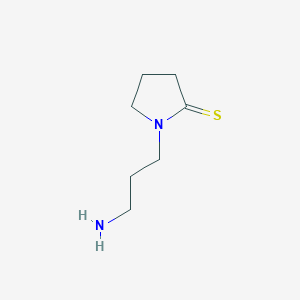
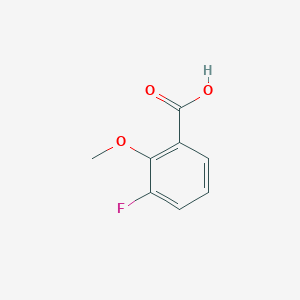
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)